

Molecular weight and formula of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

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Compound of Interest

1-(3,5-Diacetoxyphenyl)-1bromoethane

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An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1-(3,5-Diacetoxyphenyl)-1-bromoethane**, a key intermediate in the synthesis of various compounds of medicinal interest, including resveratrol.

Core Compound Properties

1-(3,5-Diacetoxyphenyl)-1-bromoethane is a halogenated organic compound with the chemical formula C₁₂H₁₃BrO₄.[1][2][3] Its molecular weight is 301.13 g/mol .[1][2][3]



Property	Value	Source
Molecular Formula	C12H13BrO4	[1][2][3]
Molecular Weight	301.13 g/mol	[1][2][3]
CAS Number	1026420-83-6	[1]
IUPAC Name	[3-acetyloxy-5-(1- bromoethyl)phenyl] acetate	[4]
Synonyms	1-(3,5-Diacetoxyphenyl)-1- bromoethane, [3-acetyloxy-5- (1-bromoethyl)phenyl] Acetate, 1,3-Benzenediol, 5-(1- bromoethyl)-, 1,3-diacetate	[4]

Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

The primary synthetic route to **1-(3,5-Diacetoxyphenyl)-1-bromoethane** involves the bromination of its precursor, 3',5'-diacetoxyacetophenone. This precursor can be synthesized from 3,5-dihydroxyacetophenone through an acetylation reaction.

Experimental Protocol: Synthesis of 3',5'-Diacetoxyacetophenone

A detailed experimental protocol for the synthesis of 3',5'-diacetoxyacetophenone, the precursor to the title compound, is as follows:

Materials:

- 3,5-dihydroxyacetophenone
- Acetic anhydride
- Pyridine



- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 3,5-dihydroxyacetophenone in dichloromethane, add pyridine and cool the mixture to 0 °C.
- Slowly add acetic anhydride to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- · Quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3',5'-diacetoxyacetophenone.

Experimental Protocol: Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

Materials:

- 3',5'-Diacetoxyacetophenone
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO)



- Carbon tetrachloride (CCl₄)
- Hexane
- Ethyl acetate

Procedure:

- Dissolve 3',5'-diacetoxyacetophenone in carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain 1-(3,5-Diacetoxyphenyl)-1-bromoethane.

Characterization Data

While specific experimental data from a single comprehensive source is not readily available in the public domain, the following represents typical characterization data that would be expected for this compound based on its structure.



Analysis	Expected Data	
¹ H NMR	Signals corresponding to the methyl protons of the acetate groups, the methyl protons of the bromoethyl group, the methine proton of the bromoethyl group, and the aromatic protons.	
¹³ C NMR	Resonances for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate and bromoethyl groups, the methine carbon attached to bromine, and the aromatic carbons.	
Mass Spec (MS)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.	
Infrared (IR)	Absorption bands indicative of carbonyl stretching from the acetate groups and C-Br stretching.	
Melting Point	To be determined experimentally.	
Boiling Point	To be determined experimentally.	

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.



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